molecular formula C13H10N2O2S2 B2574147 N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313535-88-5

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2574147
CAS No.: 313535-88-5
M. Wt: 290.36
InChI Key: NIONLXQYAZPYQD-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a benzothiazole moiety with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 6-methoxy-1,3-benzothiazole with thiophene-2-carboxylic acid. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONLXQYAZPYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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